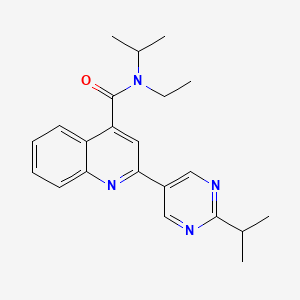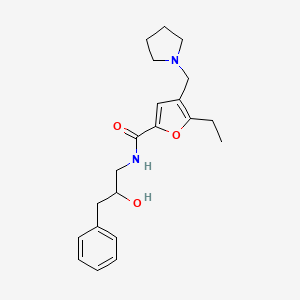
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide, also known as EIPQ or ML277, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. EIPQ is a selective inhibitor of the ion channel KCNQ1, which plays a crucial role in regulating the electrical activity of cells.
作用机制
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide exerts its effects by selectively blocking the KCNQ1 ion channel, which is responsible for the slow delayed rectifier potassium current. This results in the prolongation of the action potential duration and the effective refractory period, leading to the prevention of arrhythmias. N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide also modulates the excitability of neurons by reducing the firing rate and increasing the threshold for action potential generation. In cancer cells, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide induces apoptosis by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects. In cardiac cells, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide prolongs the action potential duration and the effective refractory period, leading to the prevention of arrhythmias. In neurons, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide reduces the firing rate and increases the threshold for action potential generation, leading to the reduction of seizure activity. In cancer cells, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide induces apoptosis by activating the intrinsic apoptotic pathway.
实验室实验的优点和局限性
One of the advantages of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide is its selectivity for the KCNQ1 ion channel, which reduces the risk of off-target effects. N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide. One area of research is the development of more potent and selective KCNQ1 inhibitors. Another area of research is the investigation of the effects of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide on other ion channels and receptors. Additionally, the therapeutic potential of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide in other diseases, such as diabetes and hypertension, could be explored. Finally, the development of more efficient synthesis methods for N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide could improve its availability and reduce its cost.
合成方法
The synthesis of N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide involves several steps, including the reaction of 2-amino-5-isopropylpyrimidine with 2-chloro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with N-ethyl-N-isopropylamine. The final product is obtained through a purification process using chromatography techniques.
科学研究应用
N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and cancer. In cardiac arrhythmias, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to selectively inhibit the KCNQ1 ion channel, which is responsible for the slow delayed rectifier potassium current in cardiac cells. This results in the prolongation of the action potential duration and the effective refractory period, leading to the prevention of arrhythmias. In epilepsy, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to reduce seizure activity by modulating the excitability of neurons. In cancer, N-ethyl-N-isopropyl-2-(2-isopropylpyrimidin-5-yl)quinoline-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
属性
IUPAC Name |
N-ethyl-N-propan-2-yl-2-(2-propan-2-ylpyrimidin-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-6-26(15(4)5)22(27)18-11-20(25-19-10-8-7-9-17(18)19)16-12-23-21(14(2)3)24-13-16/h7-15H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFAHAVFGVLZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=C(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![2,6-difluoro-N-(2-hydroxyethyl)-3-methoxy-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5901568.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B5901571.png)
![1-(2,5-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5901573.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![(3S)-3-{[2-(4-morpholin-4-ylbutoxy)benzyl]amino}azepan-2-one](/img/structure/B5901599.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)
![3-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(cyclohexylcarbonyl)piperidine](/img/structure/B5901618.png)
![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)
![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)